molecular formula C15H22N4 B11783068 1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-4-amine

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-4-amine

Cat. No.: B11783068
M. Wt: 258.36 g/mol
InChI Key: VCVMFQMPSGUIGS-UHFFFAOYSA-N
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Description

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-4-amine is a compound that features a piperidine ring substituted with a pyrimidine moiety.

Preparation Methods

The synthesis of 1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dicyclopropylpyrimidine with piperidine derivatives can yield the desired compound. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrimidine ring undergoes substitution with different nucleophiles.

    Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form more complex ring structures.

Scientific Research Applications

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(2,6-Dicyclopropylpyrimidin-4-yl)piperidin-4-amine can be compared with other piperidine and pyrimidine derivatives:

This compound’s uniqueness lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C15H22N4

Molecular Weight

258.36 g/mol

IUPAC Name

1-(2,6-dicyclopropylpyrimidin-4-yl)piperidin-4-amine

InChI

InChI=1S/C15H22N4/c16-12-5-7-19(8-6-12)14-9-13(10-1-2-10)17-15(18-14)11-3-4-11/h9-12H,1-8,16H2

InChI Key

VCVMFQMPSGUIGS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC(=N2)C3CC3)N4CCC(CC4)N

Origin of Product

United States

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